
N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a dimethylamino propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of a suitable phenol with an appropriate aldehyde, followed by cyclization to form the chromene ring. The dimethylamino propyl side chain is then introduced through a nucleophilic substitution reaction, using reagents such as 3-dimethylaminopropyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the dimethylamino propyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 3-dimethylaminopropyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The dimethylamino propyl side chain enhances the compound’s solubility and facilitates its cellular uptake. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3-(dimethylamino)propyl)methacrylamide: Shares the dimethylamino propyl side chain but has a different core structure.
N,N’-Bis(3-(dimethylamino)propyl)perylene-3,4,9,10-tetracarboxylic diimide: Contains a similar side chain but a different aromatic core
Uniqueness
N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a dimethylamino propyl side chain, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-7-methoxy-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H20N2O4/c1-18(2)8-4-7-17-16(20)15-10-13(19)12-6-5-11(21-3)9-14(12)22-15/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,20) |
InChI Key |
BENAGNVHPLWFTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


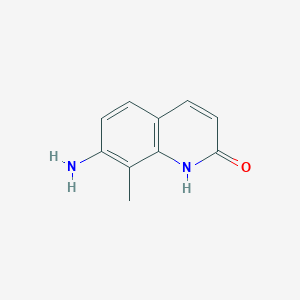
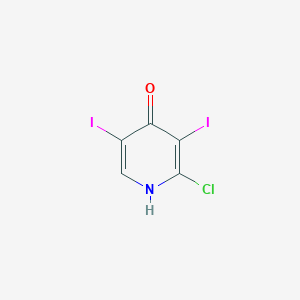
![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
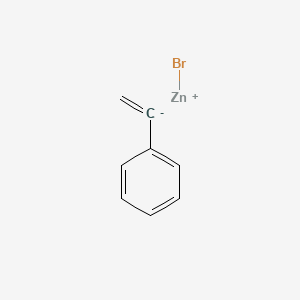
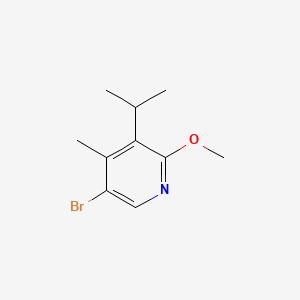
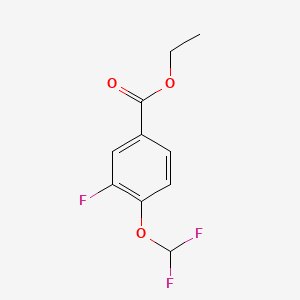
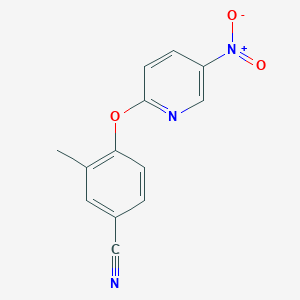


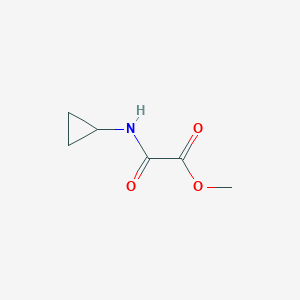
![1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine](/img/structure/B13887414.png)
![[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
![4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13887440.png)
